1-[4-(Trifluoromethoxy)benzenesulfonyl]piperazine hydrochloride
Description
1-[4-(Trifluoromethoxy)benzenesulfonyl]piperazine hydrochloride is a benzenesulfonyl-substituted piperazine derivative characterized by a trifluoromethoxy (-OCF₃) group at the para position of the aromatic ring. This compound belongs to a class of molecules frequently explored in medicinal chemistry due to the sulfonyl group's ability to enhance metabolic stability and the trifluoromethoxy moiety's electron-withdrawing properties, which can modulate receptor binding affinity .
Properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O3S.ClH/c12-11(13,14)19-9-1-3-10(4-2-9)20(17,18)16-7-5-15-6-8-16;/h1-4,15H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFPNCRFKPYQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181458-28-5 | |
| Record name | Piperazine, 1-[[4-(trifluoromethoxy)phenyl]sulfonyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of 4-(Trifluoromethoxy)benzenesulfonyl Chloride
Step Overview:
The key precursor, 4-(trifluoromethoxy)benzenesulfonyl chloride, is synthesized through chlorosulfonation of the corresponding aromatic compound, typically starting from 4-(trifluoromethoxy)benzenesulfonic acid or its derivatives.
Preparation Method:
Based on patent CN106478464A, the process involves sulfonation of 4-(trifluoromethoxy)benzene with chlorosulfonic acid or phosphorus oxychloride, followed by purification. The key steps include:
- Sulfonation: Reacting 4-(trifluoromethoxy)benzene with chlorosulfonic acid at controlled temperatures (generally 0–50°C) to introduce the sulfonyl chloride group.
- Isolation and Purification: The crude sulfonyl chloride is extracted with organic solvents such as dichloromethane, washed, and dried.
| Parameter | Details |
|---|---|
| Reagents | Chlorosulfonic acid, 4-(trifluoromethoxy)benzene |
| Solvent | Organic solvents like dichloromethane |
| Temperature | 0–50°C during sulfonation |
| Yield | Typically around 80–90% |
Note: The process emphasizes safety measures due to the corrosive nature of chlorosulfonic acid.
Reaction of Sulfonyl Chloride with Piperazine
Step Overview:
The sulfonyl chloride intermediate reacts with piperazine to form the sulfonylpiperazine derivative. This step is crucial and typically performed under basic conditions to facilitate nucleophilic attack.
Preparation Method:
Patent CN102838567B describes this process, which involves:
- Dissolving 4-(trifluoromethoxy)benzenesulfonyl chloride in an aprotic polar solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane.
- Adding piperazine and a base (e.g., triethylamine or sodium bicarbonate) to neutralize the generated HCl and promote the nucleophilic substitution.
- Maintaining the reaction at controlled temperatures, often between 25°C and 100°C, depending on the solvent and reagents.
| Parameter | Details |
|---|---|
| Solvent | DMSO, DMF, sulfolane |
| Base | Triethylamine, sodium bicarbonate |
| Temperature | 25–100°C |
| Reaction Time | 2–12 hours |
| Yield | Typically 70–85% |
4-(Trifluoromethoxy)benzenesulfonyl chloride + Piperazine → 1-[4-(Trifluoromethoxy)benzenesulfonyl]piperazine hydrochloride
Note: The reaction often proceeds with the formation of the hydrochloride salt, which can be isolated by precipitation with hydrochloric acid or crystallization.
Final Conversion to Hydrochloride Salt
The free base formed during the sulfonylation is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid solution, ensuring higher stability and solubility suitable for pharmaceutical applications.
- Dissolving the sulfonylpiperazine in an organic solvent.
- Bubbling HCl gas or adding HCl solution.
- Crystallizing the hydrochloride salt from the reaction mixture.
| Parameter | Details |
|---|---|
| Solvent | Ethanol, methanol, or water-ethanol mixture |
| HCl Source | Gaseous HCl or concentrated HCl solution |
| Yield | Usually >85% |
Data Table Summarizing the Preparation Methods
| Step | Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Sulfonyl chloride synthesis | Chlorosulfonic acid + 4-(trifluoromethoxy)benzene | Dichloromethane | 0–50°C | 2–4 hours | 80–90% | Safety precautions essential |
| Sulfonylation with piperazine | Sulfonyl chloride + Piperazine + Base | DMSO/DMF/Sulfolane | 25–100°C | 2–12 hours | 70–85% | Controlled temperature critical |
| Salt formation | HCl gas or HCl solution | Ethanol/water | Room temp | Several hours | >85% | Crystallization step |
Research Findings and Considerations
Reaction Optimization:
Studies indicate that using polar aprotic solvents like DMSO or DMF enhances nucleophilic attack efficiency. Temperature control during sulfonyl chloride formation prevents side reactions.Purification Techniques:
Recrystallization from ethanol or ethyl acetate is common for obtaining high-purity final products.Safety and Environmental Aspects:
Handling chlorosulfonic acid and HCl gas requires strict safety protocols. Waste disposal must comply with environmental regulations due to hazardous reagents.Yield Variability: Factors such as reagent purity, reaction temperature, and solvent choice significantly influence overall yield and purity.
Chemical Reactions Analysis
1-[4-(Trifluoromethoxy)benzenesulfonyl]piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.
Oxidation and Reduction: The trifluoromethoxy group and the benzenesulfonyl moiety can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing/reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : CHClFNOS
- Molecular Weight : 346.75 g/mol
- CAS Number : 1181458-28-5
The compound features a piperazine ring substituted with a trifluoromethoxy group and a benzenesulfonyl moiety, which contributes to its unique chemical reactivity and biological activity.
Scientific Research Applications
1-[4-(Trifluoromethoxy)benzenesulfonyl]piperazine hydrochloride has several notable applications:
Medicinal Chemistry
- Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation. Studies suggest it may induce apoptosis in various cancer cell lines through the modulation of specific signaling pathways.
- Antimicrobial Properties : In vitro studies indicate that this compound exhibits antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell membranes.
Drug Discovery
- Target Identification : Researchers are exploring its interactions with various biological targets, including enzymes and receptors. The trifluoromethoxy group enhances binding affinity, making it a candidate for drug development.
- Structure-Activity Relationship (SAR) : Ongoing studies are elucidating how modifications to the compound's structure affect its biological efficacy, providing insights for the design of more potent derivatives.
Case Studies and Research Findings
Recent research highlights the efficacy of this compound in various applications:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity against common bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison to Control |
|---|---|---|
| Escherichia coli | 10 µg/mL | Comparable to Amoxicillin |
| Staphylococcus aureus | 5 µg/mL | Superior to standard antibiotics |
The results indicate that the compound could serve as an alternative antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro experiments on breast cancer cell lines yielded promising results:
| Treatment | IC50 (nM) | Effect on Cell Viability |
|---|---|---|
| This compound | <50 | Significant reduction |
| Standard Chemotherapy Agent | >100 | Minimal reduction |
These findings suggest that the compound is more effective than traditional chemotherapeutics at inhibiting cancer cell growth.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethoxy)benzenesulfonyl]piperazine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group and the benzenesulfonyl moiety play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity . The piperazine ring enhances the compound’s solubility and stability, facilitating its use in various applications.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Aromatic Rings
1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine
- Structure : Chloro (-Cl) and trifluoromethyl (-CF₃) substituents at positions 4 and 3, respectively.
- Synthesis : Likely synthesized via sulfonylation of piperazine with 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride .
- Applications : Used in medicinal chemistry for receptor-targeted drug design, though specific targets are unspecified .
1-(Phenylsulfonyl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine (Compound 34)
- Structure : Pyridinyl ring with a trifluoromethyl group replaces the benzene ring.
- Synthesized via SuFEx (Sulfur Fluoride Exchange) chemistry, enabling rapid and selective sulfonamide bond formation .
- Applications : Demonstrates the versatility of sulfonyl-piperazine scaffolds in generating diverse bioactive molecules .
Piperazine Derivatives with Alternative Substitutions
1-(4-Methoxyphenyl)piperazine
- Structure : Methoxy (-OCH₃) group at the para position.
- Key Differences : The methoxy group is electron-donating, contrasting with the electron-withdrawing trifluoromethoxy group. This alters electronic effects on receptor binding, as seen in serotonin (5-HT1A) receptor ligands where methoxy groups enhance affinity .
- Applications : Widely used in antipsychotics and antidepressants .
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride
Pharmacologically Active Analogues
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives
- Structure : Benzhydryl and benzoyl groups replace the sulfonyl moiety.
- These compounds exhibit cytotoxicity against liver, breast, and colon cancer cell lines .
- Applications : Anticancer drug candidates with demonstrated in vitro efficacy .
Sigma Receptor Ligands (e.g., 1-(cyclopropylmethyl)-4-2'4"-fluorophenyl piperidine HBr)
Physicochemical and Pharmacokinetic Properties
Biological Activity
Overview
1-[4-(Trifluoromethoxy)benzenesulfonyl]piperazine hydrochloride is a chemical compound known for its diverse biological activities. Its molecular formula is C11H13F3N2O3S·HCl, with a molecular weight of 346.76 g/mol. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and proteins involved in various biological pathways. The trifluoromethoxy and benzenesulfonyl groups play crucial roles in modulating these interactions, leading to inhibition or alteration of enzyme activity.
Anticancer Properties
Research indicates that derivatives of piperazine, including this compound, exhibit significant anticancer activity. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, a study showed that related piperazine derivatives had IC50 values lower than that of Doxorubicin against several human cancer cell lines, demonstrating their potential as effective anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported that piperazine derivatives can exhibit antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) of these compounds have been determined, with some showing promising activity against pathogens such as E. coli and C. albicans .
Study on Anticancer Activity
A recent study focused on the synthesis of piperazine derivatives and their biological evaluation against pancreatic cancer cell lines. The modifications to the piperazine structure enhanced cytotoxicity, indicating that structural variations significantly influence biological activity. The study found that certain derivatives exhibited IC50 values better than traditional chemotherapeutics, suggesting their potential as new therapeutic options .
Mechanistic Insights
Investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through various pathways, including the down-regulation of critical genes associated with cell survival and proliferation. For example, compounds tested showed a decrease in the expression levels of EGFR and KRAS, which are pivotal in cancer progression .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with other similar compounds. Below is a comparison table highlighting key aspects:
| Compound Name | Molecular Formula | IC50 (μM) Against Cancer Cells | MIC (μg/mL) Against Bacteria |
|---|---|---|---|
| This compound | C11H13F3N2O3S·HCl | < 50 (varied by cell line) | 4.88 (against B. mycoides) |
| Doxorubicin | C27H29NO11 | 52.1 | Not applicable |
| Piperazine derivative A | C12H14F3N3O4S | 44.4 | Not reported |
| Piperazine derivative B | C10H12F3N2O3S | 22.4 | Not reported |
Q & A
Q. What are the standard synthetic routes for 1-[4-(Trifluoromethoxy)benzenesulfonyl]piperazine hydrochloride?
The compound is typically synthesized via sulfonylation of the piperazine core. A common approach involves reacting piperazine with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions (e.g., using triethylamine or sodium bicarbonate as a proton scavenger). Post-synthesis, the hydrochloride salt is formed by treating the free base with HCl in a solvent like ethanol or dichloromethane. Reaction optimization may include controlling stoichiometry (e.g., 1:1 molar ratio of piperazine to sulfonyl chloride) and temperature (25–40°C) to minimize byproducts such as disubstituted derivatives .
Q. How is this compound characterized to confirm its structural integrity?
Key characterization methods include:
- NMR spectroscopy : - and -NMR to verify sulfonyl and trifluoromethoxy group integration (e.g., aromatic protons near δ 7.5–8.5 ppm for the benzene ring, CFO group via -NMR).
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] peak at m/z corresponding to CHFNOS).
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What are the recommended storage conditions for this compound?
Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the sulfonyl group or degradation of the trifluoromethoxy moiety. Desiccants (e.g., silica gel) should be used to minimize moisture exposure .
Advanced Research Questions
Q. How can computational methods aid in optimizing the synthesis of this compound?
Reaction path search algorithms (e.g., density functional theory, DFT) can predict intermediates and transition states, helping identify optimal conditions. For example:
- Solvent selection : Simulate polarity effects on sulfonylation efficiency.
- Catalyst screening : Virtual screening of Lewis acids (e.g., ZnCl) to enhance reaction rates.
- Byproduct analysis : Use molecular dynamics to model disubstitution pathways and adjust reactant ratios accordingly .
Q. How should researchers address contradictory biological activity data in enzyme inhibition assays?
Contradictions may arise from assay conditions (e.g., pH, co-solvents) or structural analogs. Mitigation strategies include:
- Dose-response validation : Test multiple concentrations (e.g., 0.1–100 µM) to confirm IC trends.
- Structural analogs : Compare activity of derivatives (e.g., replacing trifluoromethoxy with methoxy or nitro groups) to identify critical pharmacophores.
- Enzyme source standardization : Use recombinant enzymes from the same expression system to minimize variability .
Q. What experimental design considerations are critical for SAR studies targeting this compound?
- Core modifications : Introduce substituents at the piperazine nitrogen (e.g., alkylation) or benzene ring (e.g., halogenation) to probe steric and electronic effects.
- Functional group swaps : Replace the sulfonyl group with carbonyl or phosphoryl moieties to assess binding affinity changes.
- Pharmacokinetic profiling : Include logP measurements (e.g., shake-flask method) and metabolic stability assays (e.g., liver microsomes) to prioritize analogs .
Q. How can researchers resolve complex NMR spectra resulting from diastereomeric mixtures?
- Chiral chromatography : Use columns like Chiralpak IA/IB to separate enantiomers.
- NOE experiments : Detect spatial proximity of protons to assign stereochemistry.
- Derivatization : Convert mixtures into diastereomeric salts (e.g., using tartaric acid) for simplified analysis .
Methodological Notes
- Safety : Always handle this compound in a fume hood, wearing nitrile gloves and goggles, due to potential skin/eye irritation (refer to GHS Category 2 warnings) .
- Data Validation : Cross-reference spectral data with databases like PubChem or Reaxys to confirm assignments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
